molecular formula C30H31FN2O B1662463 Siramesine CAS No. 147817-50-3

Siramesine

Cat. No.: B1662463
CAS No.: 147817-50-3
M. Wt: 454.6 g/mol
InChI Key: XWAONOGAGZNUSF-UHFFFAOYSA-N
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Description

Siramesine, also known as Lu 28-179, is a sigma receptor agonist that is selective for the sigma-2 subtype. It was initially developed by the pharmaceutical company H. Lundbeck for the treatment of anxiety and depression. clinical trials were discontinued due to a lack of efficacy in humans. Despite this, this compound has shown potential in various scientific research applications, including its use as an anticancer agent and in the study of sigma receptor activity .

Mechanism of Action

Target of Action

Siramesine is a sigma receptor agonist, selective for the σ2 subtype . Sigma receptors are orphan receptors with unique drug-binding profiles . They are ubiquitously expressed in mammals with high levels found in the central nervous system and in cancer . The σ2 receptor subtype has been associated with cell proliferation and survival .

Mode of Action

It has been shown to trigger cell death in cancer cells . This compound can induce rapid cell death in a number of cell lines . In some cells, cell death was accompanied by caspase activation, rapid loss of mitochondrial membrane potential (MMP), cytochrome c release, cardiolipin peroxidation, and typical apoptotic morphology .

Biochemical Pathways

This compound has been shown to affect several biochemical pathways. It induces cell death through destabilization of mitochondria . This destabilization leads to a rapid loss of MMP . It also causes an increase in lysosomal pH, reducing the lysosomal degradation potential as indicated by the accumulation of immature forms of cysteine cathepsins .

Pharmacokinetics

It is known that this compound can induce rapid cell death at concentrations above 20 µm . At concentrations below 15 µM, this compound triggers cell death after 2 days or later .

Result of Action

The result of this compound’s action is the induction of cell death, particularly in cancer cells . This cell death is induced by the destabilization of mitochondria and is independent of lysosomal membrane permeabilization and the release of cathepsins into the cytosol . This compound has been shown to produce anticancer properties both in vitro and in vivo .

Action Environment

The action of this compound can be influenced by environmental factors. This suggests that the cellular environment and the presence of certain substances can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Siramesine interacts with various biomolecules, primarily through its action as a sigma-2 receptor agonist . The sigma-2 receptor is a protein that is overexpressed in several types of cancer cells . This compound’s interaction with this receptor is believed to be one of the key mechanisms behind its observed anticancer effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. This compound also causes tumor cell death and reduces secondary spheroid formation of patient-derived spheroid cultures .

Molecular Mechanism

This compound induces cell death through destabilization of mitochondria and is independent of lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytosol . It is unlikely that this compound acts exclusively through sigma-2 receptors, but rather through multiple molecular targets inside the cell .

Temporal Effects in Laboratory Settings

At concentrations below 15 μM, this compound triggers cell death after 2 days or later, which seems to be associated with a general metabolic and energy imbalance due to defects in the endocytic pathway, intracellular trafficking, and energy production .

Dosage Effects in Animal Models

In animal studies, this compound has been shown to produce anxiolytic and antidepressant effects

Metabolic Pathways

It is known that this compound can induce a rapid rise in the lysosomal pH, followed by lysosomal leakage and dysfunction .

Transport and Distribution

This compound is believed to be internalized, in part, by an endocytotic pathway

Subcellular Localization

The subcellular localization of sigma-2 receptors, which this compound interacts with, includes lysosomes, mitochondria, endoplasmic reticulum, and the plasma membrane

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of siramesine involves multiple steps, starting with the preparation of the core structure, which includes a spiro[2-benzofuran-1,4’-piperidine] moiety. The key steps involve the formation of the spiro compound and subsequent functionalization to introduce the 4-fluorophenyl and indole groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization, distillation, and chromatography would be employed to purify the final product. Additionally, the production process would need to comply with regulatory standards to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: Siramesine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

    Substitution: Substitution reactions can introduce different substituents onto the this compound core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Comparison with Similar Compounds

    Haloperidol: Another sigma receptor ligand with antipsychotic properties.

    Cocaine: Known to interact with sigma receptors and has been studied in conjunction with siramesine.

    Disulfiram: An anticancer agent that shares some mechanistic similarities with this compound.

Uniqueness of this compound: this compound is unique due to its high selectivity for sigma-2 receptors and its ability to induce cell death through lysosomal and mitochondrial pathways. Unlike other sigma receptor ligands, this compound has shown significant potential in overcoming multidrug resistance in cancer therapy, making it a promising candidate for further research and development .

Properties

IUPAC Name

1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAONOGAGZNUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163810
Record name Siramesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147817-50-3
Record name Siramesine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147817-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siramesine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147817503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siramesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Siramesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIRAMESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX8CWR24V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1′-[4-[1-(4-fluorophenyl)-1H-indole-3-yl]-1-butyl]-spiro[isobenzofuran-1(3H),4′-piperidine] (1.0 g, oil) and 2-propanole (15 ml) was stirred and heated until the oil was dissolved. Aqueous hydroiodic acid (1 ml, 57% HI) was added dropwise and crystals of the title compound was formed. More 2-propanole (10 ml) and hydrobromic acid (4 ml, 57% HI) was added to the suspension. The suspension was cooled on ice and the precipitate was filtered off and dried.
[Compound]
Name
2-propanole
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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